molecular formula C10H11ClN4O4 B013972 6-Chloropurine riboside CAS No. 5399-87-1

6-Chloropurine riboside

Cat. No. B013972
CAS RN: 5399-87-1
M. Wt: 286.67 g/mol
InChI Key: XHRJGHCQQPETRH-KQYNXXCUSA-N
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Description

Synthesis Analysis

The synthesis of 6-chloropurine riboside and its analogs involves various chemical strategies aimed at introducing functional groups that enhance its biological activity. One approach includes the synthesis of nucleoside analogues with 6-chloropurine as the nucleobase, evaluated for anti-SARS-CoV activity, demonstrating promising results comparable to known antiviral agents (Ikejiri et al., 2007). Another method involves the introduction of a benzoyl group onto 6-chloropurine riboside in aqueous solution, showcasing the versatility in modifying the riboside's chemical structure (Maruyama et al., 2000).

Molecular Structure Analysis

Studies on the molecular structure of 6-chloropurine riboside and its derivatives provide insights into the compound's reactivity and potential biological interactions. For example, research on 2,6-dichloropurine ribonucleoside using 35Cl nuclear quadrupole resonance spectroscopy has shed light on the electronic structure and bond characteristics, aiding in understanding the reactivity of chlorine atoms in the compound (Dobak et al., 2008).

Chemical Reactions and Properties

6-Chloropurine riboside undergoes various chemical reactions that modify its structure and enhance its biological properties. For instance, the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids have been employed to synthesize substituted 6-phenylpurine bases and nucleosides, showing significant cytostatic activity in different cell lines (Hocek et al., 2000).

Physical Properties Analysis

The physical properties of 6-chloropurine riboside, such as solubility, melting point, and crystal structure, are crucial for its application in drug synthesis and formulation. Studies on related compounds like 6-thiopurine riboside have provided valuable information on bond lengths, angles, and conformation, which can be extrapolated to understand the physical characteristics of 6-chloropurine riboside (Shefter, 1968).

Chemical Properties Analysis

The chemical properties of 6-chloropurine riboside, including its reactivity, stability, and interactions with other molecules, are essential for its use in medicinal chemistry. The synthesis of C6-functionalized purine nucleosides through direct nucleophilic substitution reactions highlights the compound's versatile reactivity, facilitating the development of novel nucleoside analogs (Guo et al., 2010).

Scientific Research Applications

  • Synthesis and Drug Development :

    • A one-step synthesis method for 6-chloropurine 2′,3′-di-O-benzoylriboside has been developed, useful for pharmacological drug investigations (Kozai, Takamatsu, Izawa, & Maruyama, 1999).
    • The reactivity of 2,6-dichloropurine ribonucleoside has been studied using 35Cl NQR spectroscopy, aiding in the synthesis of potential anticancer and antiviral drugs (Dobak et al., 2008).
  • Antiviral Activity :

    • 6-Chloropurine arabinoside exhibits potent activity against varicella-zoster virus and moderate activity against other viruses, but not RNA viruses (Maruyama et al., 1996).
    • Nucleoside analogues with 6-chloropurine as a nucleobase show promising anti-SARS-CoV activity, comparable to known antiviral agents (Ikejiri et al., 2007).
  • Enzymatic Studies and Applications :

Future Directions

Several papers have been published on 6-Chloropurine riboside. For instance, a paper published in 2014 discussed the synthesis of C6-functionalized purine nucleosides via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles . Another paper from 2007 discussed the synthesis, biological evaluation, and molecular modeling studies of N6-benzyladenosine analogues as potential anti-toxoplasma agents . These studies indicate that 6-Chloropurine riboside continues to be a subject of interest in various fields of research .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJGHCQQPETRH-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313678
Record name 6-Chloropurine riboside
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Molecular Weight

286.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropurine riboside

CAS RN

5399-87-1, 2004-06-0
Record name 6-Chloropurine riboside
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Record name 6-Chloropurine riboside
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Record name 6-Chloro-9-beta-D-ribofuranosyl-9H-purine
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Record name 6-Chloropurine riboside
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Record name 6-chloro-9-ribofuranosyl-9H-purine
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Record name 6-chloro-9-β-D-ribofuranosyl-9H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
752
Citations
H Sternglanz, CE Bugg - Acta Crystallographica Section B: Structural …, 1975 - scripts.iucr.org
… We determined the crystal structure of 6-chloropurine riboside to obtain additional information about the base-stacking patterns of halogenated purines. Pris- matic crystals were …
Number of citations: 12 scripts.iucr.org
J Alonso, MV Nogués, CM Cuchillo - Archives of biochemistry and …, 1986 - Elsevier
The chemical modification of bovine pancreatic ribonuclease A by 6-chloropurine riboside was studied to obtain information about the role of the purine nucleoside moiety of the …
P Brodelius, PO LARSSON… - European Journal of …, 1974 - Wiley Online Library
… Phosphorylation of 6-chloropurine riboside with phosphorus oxychloride and phosphorus … of the two isomers, 6-chloropurine-riboside 2’,5‘-bisphosphate and 6-chloropurine-riboside 3‘,5…
STA CHUNG, S ITO, KO AIDA… - The Journal of General …, 1968 - jstage.jst.go.jp
… more rapidly than that of 6-chloropurine riboside. Specific AMP … than that for 6-chloropurine riboside and pyrophosphate … ) reported that 6-chloropurine riboside was dechlorinated by …
Number of citations: 4 www.jstage.jst.go.jp
P Ciuffreda, B Buzzi, L Alessandrini… - European Journal of …, 2004 - Wiley Online Library
… decided to study the conversion of analogs of 6-chloropurine riboside (5), a nucleoside that is … It is well established that ADA can catalytically hydrolyze 6-chloropurine riboside (5) itself,…
MY Berzina, BZ Eletskaya, AL Kayushin… - Bioorganic …, 2022 - Elsevier
A series of purine ribonucleosides bearing chiral amino acid amides at the C6 position of 2-chloropurine was synthesized. Molecular docking of the synthesized analogs of 2-…
H Kumamoto, H Tanaka, R Tsukioka… - The Journal of …, 1999 - ACS Publications
… As the hydroxyl-protecting groups of the sugar portion of 6-chloropurine riboside, isopropylidene, and trityl groups were selected. Compound 6 was prepared in 95% yield by tritylation (…
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
T Maruyama, Y SATo, Y OTo, Y TAKAHASHI… - Chemical and …, 1996 - jstage.jst.go.jp
… 6—Chloro—9-(fl-D—arabinofuranosyl)purine (3a) 6-Chloro-9-(2-0-acetyl-fi-D-arabinofuranosyl)purine (2) was prepared from 6—chloropurine riboside (1) according to the method …
Number of citations: 19 www.jstage.jst.go.jp
X Parés, P Puigdomènech… - International Journal of …, 1980 - europepmc.org
The nmr spectra of native S-peptide and of S-peptide II, a derivative obtained after reaction of bovine pancreatic ribonuclease A with 6-chloropurine riboside 5'-monophosphate, both in …
Number of citations: 8 europepmc.org
LC Kurz, C Frieden - Biochemistry, 1987 - ACS Publications
… (3) [2-x3C\-6-Chloropurine riboside was prepared on the … Fractions containing 6-chloropurine riboside (trace adenosine) … absolute ethanol yielded pure 6-chloropurine riboside (yield 53…
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk

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